![molecular formula C18H17NO2S B14510830 {[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid CAS No. 62663-30-3](/img/structure/B14510830.png)
{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid is a complex organic compound with a molecular formula of C18H17NO2S. This compound features an indole core, a common structure in many biologically active molecules, linked to a sulfanylacetic acid moiety. The presence of the 2,4-dimethylphenyl group adds to its structural uniqueness and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the formation of the indole core through a palladium-catalyzed Larock indole synthesis. This method utilizes a palladium catalyst to facilitate the cyclization of an ortho-iodoaniline with an alkyne . The resulting indole derivative is then subjected to further functionalization to introduce the sulfanylacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
The major products of these reactions include sulfoxides, sulfones, dihydroindoles, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of {[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The sulfanylacetic acid moiety may also contribute to its biological effects by influencing the compound’s solubility and cellular uptake.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with different functional groups but similar structural complexity.
Uniqueness
{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid is unique due to the combination of its indole core, sulfanylacetic acid moiety, and 2,4-dimethylphenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
62663-30-3 |
|---|---|
分子式 |
C18H17NO2S |
分子量 |
311.4 g/mol |
IUPAC 名称 |
2-[[2-(2,4-dimethylphenyl)-1H-indol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C18H17NO2S/c1-11-7-8-13(12(2)9-11)17-18(22-10-16(20)21)14-5-3-4-6-15(14)19-17/h3-9,19H,10H2,1-2H3,(H,20,21) |
InChI 键 |
XTBXRRBPAKUPLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)
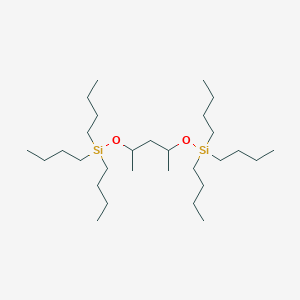
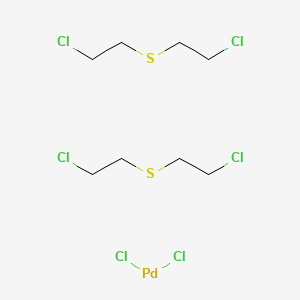
![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)
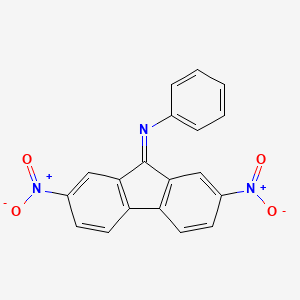
![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)

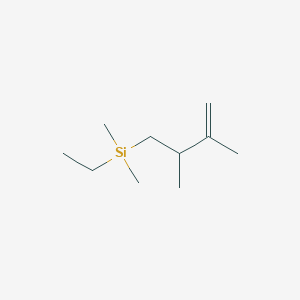
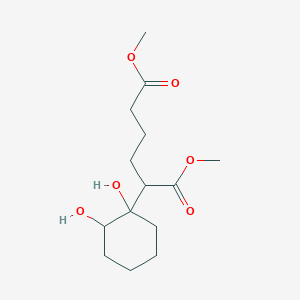
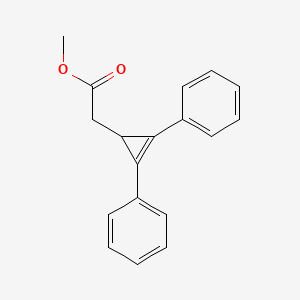

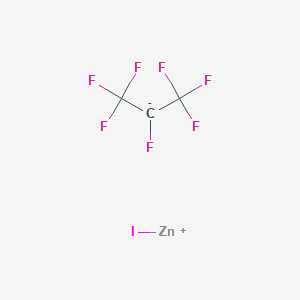
![2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid](/img/structure/B14510829.png)
